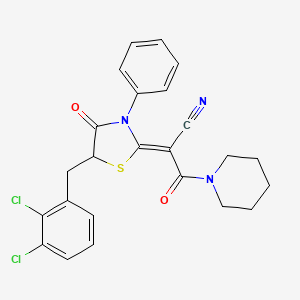

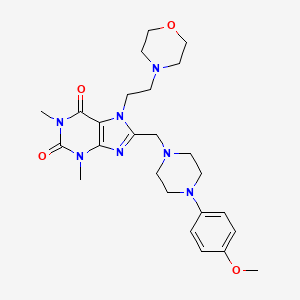

![molecular formula C23H21N3O3S2 B2669882 N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 391229-78-0](/img/structure/B2669882.png)

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide, also known as DMF-10, is a novel and potent small-molecule inhibitor of protein kinase CK2. CK2 is a highly conserved serine/threonine kinase that plays a critical role in many cellular processes, including cell proliferation, differentiation, apoptosis, and DNA repair. Overexpression of CK2 has been linked to many human diseases, including cancer, neurodegenerative disorders, and inflammation. Therefore, the development of CK2 inhibitors has been a major focus of drug discovery research in recent years.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Benzothiazole derivatives have been the focus of synthetic chemistry research due to their potential biological and pharmacological applications. Studies have developed methodologies for the synthesis of benzothiazole and its derivatives, emphasizing the efficiency and versatility of these synthetic routes. For instance, the iodine-promoted ring-opening methylation of benzothiazoles represents an efficient approach to constructing N-Me and S-Me bonds, highlighting the synthetic utility of benzothiazole scaffolds in creating bioactive molecules (Guo et al., 2021).

Biological and Pharmacological Applications

Benzothiazole derivatives have shown a wide range of biological activities, serving as key structural motifs in the development of novel therapeutic agents. For example, derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. Synthesis of novel fused imino pyrimido benzothiazole and its Schiff’s bases demonstrated potential anti-bacterial activities, indicating the pharmacological relevance of benzothiazole derivatives in designing new drug candidates (Kale and Mene, 2013).

Photodynamic Therapy and Anticancer Activity

Benzothiazole derivatives have also been investigated for their application in photodynamic therapy and as anticancer agents. The synthesis of zinc phthalocyanine substituted with benzothiazole derivative groups has demonstrated significant singlet oxygen quantum yield, highlighting its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin et al., 2020).

Antioxidant Properties

The antioxidant potential of benzothiazole derivatives has been a subject of interest, with studies synthesizing novel compounds and evaluating their radical scavenging activities. This research underscores the role of benzothiazole derivatives in developing antioxidants, which could be beneficial in managing oxidative stress-related diseases (Ahmad et al., 2012).

Propiedades

IUPAC Name |

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S2/c1-16-9-14-20-21(15-16)30-23(25(20)2)24-22(27)17-10-12-19(13-11-17)31(28,29)26(3)18-7-5-4-6-8-18/h4-15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRRJJRJVMUNMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2669801.png)

![2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2669805.png)

![N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide](/img/structure/B2669814.png)

![2-[3-(3-Methoxyphenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2669816.png)

![Tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B2669821.png)